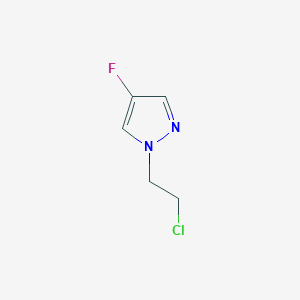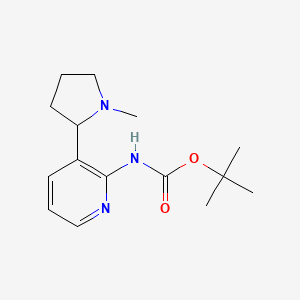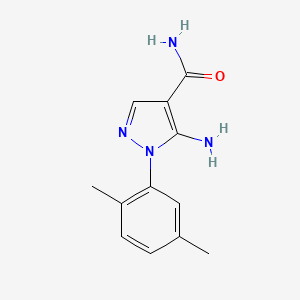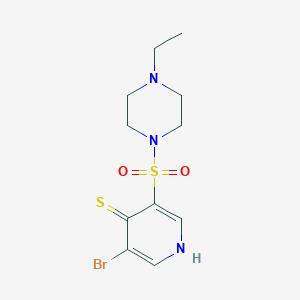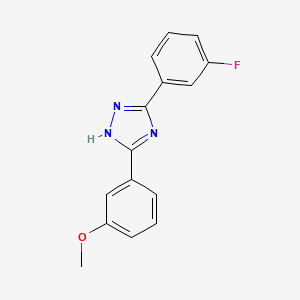![molecular formula C11H9ClO4S B11809678 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11809678.png)
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and chlorine atoms. It is a derivative of benzo[b]thiophene, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s molecular formula is C11H9ClO4S, and it has a molecular weight of 272.7 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid typically involves the chlorination of 4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products like 3-azido-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid.
Oxidation Reactions: Products like 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-sulfoxide.
Reduction Reactions: Products like 3-chloro-4,5-dimethoxybenzo[b]thiophene-2-methanol.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The exact mechanism of action of 3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with different substitution pattern.
Uniqueness
3-Chloro-4,5-dimethoxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the methoxy groups can affect the compound’s electronic properties and solubility.
Eigenschaften
Molekularformel |
C11H9ClO4S |
|---|---|
Molekulargewicht |
272.70 g/mol |
IUPAC-Name |
3-chloro-4,5-dimethoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4S/c1-15-5-3-4-6-7(9(5)16-2)8(12)10(17-6)11(13)14/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
BJSBIUAWEWBQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)SC(=C2Cl)C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


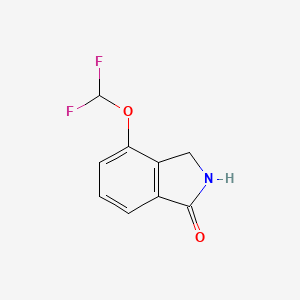
![(S)-1-(2-(6-Bromo-1H-benzo[D]imidazol-2-YL)pyrrolidin-1-YL)ethanone](/img/structure/B11809605.png)
